molecular formula C9H10BrNO B1502740 2-Bromo-6-cyclobutoxypyridine CAS No. 891842-80-1

2-Bromo-6-cyclobutoxypyridine

Cat. No.: B1502740
CAS No.: 891842-80-1
M. Wt: 228.09 g/mol
InChI Key: KBBNPYQELNBTGD-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclobutoxypyridine is a chemical compound belonging to the class of organic compounds known as halopyridines. It features a pyridine ring substituted with a bromine atom at the second position and a cyclobutoxy group at the sixth position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-cyclobutoxypyridine can be synthesized through several synthetic routes. One common method involves the halogenation of 6-cyclobutoxypyridine using bromine in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and controlled temperature to ensure the selective substitution of the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyclobutoxypyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield this compound oxide.

  • Reduction: Reduction reactions can produce this compound hydride.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-cyclobutoxypyridine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems and the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-6-cyclobutoxypyridine exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Bromo-6-cyclobutoxypyridine is similar to other halopyridines, such as 2-bromo-5-cyclobutoxypyridine and 2-bromo-4-cyclobutoxypyridine. its unique substitution pattern at the 6-position distinguishes it from these compounds. The presence of the cyclobutoxy group at the 6-position provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-6-cyclobutyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-2-6-9(11-8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBNPYQELNBTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671677
Record name 2-Bromo-6-(cyclobutyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891842-80-1
Record name 2-Bromo-6-(cyclobutyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclobutanol (0.470 mL, 6 mmol) was dissolved in toluene (2 mL) and sodium hydride (60% in mineral oil, 0.240 g, 6 mmol) was added. The reaction was stirred at room temperature for 10 minutes then 2,6-dibromo-pyridine (0.710 g, 3 mmol) was added. The reaction was heated to 110° C. for 16 hours then cooled to room temperature, filtered through Celite, and purified on silica gel (0-5% EtOAc in hexanes) to give the title compound.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To cyclobutanol (1 mL), was added sodium (36 mg, 1.56 mmol). When the sodium was consumed, the mixture was diluted with 1 mL THF and 2,6-dibromopyridine (250 mg, 1.06 mmol). The mixture was stirred at 90° C. for 3 h, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude material was purified by flash chromatography (0 to 10% EtOAc/hexanes gradient) to afford 106 mg of 158.1 as a colorless oil. LCMS (2 min gradient) RT=1.87 min, 228.17 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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